An In-depth Technical Guide to 8-Bromo-7-chloroquinolin-2(1H)-one
An In-depth Technical Guide to 8-Bromo-7-chloroquinolin-2(1H)-one
CAS Number: 1416371-98-6
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Bromo-7-chloroquinolin-2(1H)-one, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific research on this exact molecule is emerging, this document consolidates information on its chemical identity, proposes a viable synthetic pathway based on established methodologies for analogous structures, and explores its potential applications, particularly in drug discovery. The guide includes detailed, step-by-step protocols, safety and handling information, and a discussion of analytical characterization techniques. This document is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this promising chemical entity.
Introduction: The Quinolin-2(1H)-one Scaffold
The quinolin-2(1H)-one nucleus is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds. This heterocyclic motif is prevalent in natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets.
The subject of this guide, 8-Bromo-7-chloroquinolin-2(1H)-one, is a di-halogenated derivative with two reactive sites, the bromine and chlorine atoms, which can be selectively functionalized. This opens up possibilities for creating diverse chemical libraries for drug screening and developing novel therapeutic agents.[2] The presence of both bromo and chloro substituents offers distinct opportunities for sequential and site-selective cross-coupling reactions, making it a valuable building block in organic synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 8-Bromo-7-chloroquinolin-2(1H)-one is presented in the table below. It is important to note that while the basic molecular formula and weight are established, detailed experimental data for properties like melting and boiling points are not widely available and should be determined empirically.
| Property | Value | Source |
| CAS Number | 1416371-98-6 | [3] |
| Molecular Formula | C₉H₅BrClNO | [3] |
| Molecular Weight | 258.50 g/mol | [3] |
| IUPAC Name | 8-bromo-7-chloro-1,2-dihydroquinolin-2-one | N/A |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane) | Inferred |
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of 8-Bromo-7-chloroquinolin-2(1H)-one.
Step-by-Step Experimental Protocols
The following protocols are adapted from established methodologies for similar transformations and provide a practical framework for the synthesis.[4][5]
Step 1: Acetylation of 2-Amino-3-chlorophenol
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To a solution of 2-Amino-3-chlorophenol (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq).
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated N-(3-chloro-2-hydroxyphenyl)acetamide by filtration, wash with water, and dry under vacuum.
Step 2: Bromination of N-(3-chloro-2-hydroxyphenyl)acetamide
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-bromo-3-chloro-2-hydroxyphenyl)acetamide.
Step 3: Hydrolysis of N-(4-bromo-3-chloro-2-hydroxyphenyl)acetamide
-
To the acetylated compound from Step 2, add a solution of hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free amine.
-
Filter the solid, wash with water, and dry to obtain 4-Bromo-3-chloro-2-aminophenol.
Step 4: Skraup Synthesis to form 8-Bromo-7-chloroquinolin-2(1H)-one
-
To a mixture of glycerol (3.0 eq) and the aniline from Step 3 (1.0 eq), cautiously add concentrated sulfuric acid (2.0 eq) with cooling.
-
Add a mild oxidizing agent, such as arsenic pentoxide or nitrobenzene.
-
Heat the reaction mixture to 120-140 °C for several hours.
-
After cooling, pour the mixture into a large volume of water and neutralize with a base.
-
The crude product can be purified by steam distillation or recrystallization from a suitable solvent (e.g., ethanol) to yield the final product, 8-Bromo-7-chloroquinolin-2(1H)-one.
Analytical Characterization
Thorough characterization of the synthesized 8-Bromo-7-chloroquinolin-2(1H)-one is crucial for confirming its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the aromatic protons on the quinolinone ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.[6]
-
¹³C NMR will provide information on the number and types of carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement. The isotopic pattern of bromine and chlorine will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and C=O stretching vibrations of the quinolinone moiety.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to determine the purity of the final compound.
While specific spectral data for this compound is not widely published, data for structurally similar compounds can provide a reference for expected chemical shifts and fragmentation patterns.[7][8][9][10]
Potential Applications in Drug Discovery and Materials Science
The quinolinone scaffold is a cornerstone in the development of various therapeutic agents.[11] The bromo- and chloro-substituents on the 8- and 7-positions of the quinolinone ring in the title compound serve as versatile handles for further chemical modifications.
Caption: Potential applications stemming from the functionalization of the core scaffold.
-
Anticancer Drug Development: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways, including kinase inhibition and apoptosis induction.[2][12] The 8-bromo and 7-chloro positions can be functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl and heteroaryl moieties, enabling the exploration of structure-activity relationships.
-
Antibacterial and Antiviral Agents: The quinoline core is present in several antibacterial and antimalarial drugs.[13] Modifications of 8-Bromo-7-chloroquinolin-2(1H)-one could lead to the discovery of new agents to combat infectious diseases.
-
Materials Science: Quinoline derivatives have found applications in organic light-emitting diodes (OLEDs) and as fluorescent probes due to their photophysical properties.[13] The halogenated positions provide sites for introducing functionalities that can tune the electronic and optical properties of the molecule.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 8-Bromo-7-chloroquinolin-2(1H)-one is not widely available, the safety precautions for structurally related halogenated quinolines should be followed.[14][15][16][17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
8-Bromo-7-chloroquinolin-2(1H)-one (CAS: 1416371-98-6) is a promising, yet underexplored, chemical entity with significant potential as a versatile building block in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route with detailed protocols, and a discussion of its potential applications. The dual halogenation offers a rich platform for chemical diversification, paving the way for the discovery of novel compounds with valuable biological and physical properties. Further research into the synthesis, characterization, and biological evaluation of this compound is highly encouraged to unlock its full potential.
References
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American Elements. (n.d.). 8-(bromomethyl)-7-chloroquinoline. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). 8-Bromo-7-chloroquinolin-2(1H)-one. Retrieved from [Link]
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MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
- Nemez, D., et al. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
- Ökten, S., et al. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Ökten, S., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
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Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]
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PubMed. (2001, September 15). Synthesis of some new quinoline derivatives: new routes to synthesize polysubstituted 2(1H)-quinolone derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR Spectral Data of 1-5. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). NMR DATA FOR COMPOUNDS REPORTED. Retrieved from [Link]
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University of Oregon. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]
- Wiley Online Library. (2017). 260 quinolones for applications in medicinal chemistry: synthesis and structure.
- Wong, W.-Y., et al. (2018, September 14). Synthesis of 3-substituted quinolin-2(1 H )-ones via the cyclization of o -alkynylisocyanobenzenes. Organic & Biomolecular Chemistry.
- Wu, J., et al. (2022, December 30). Synthesis of Isoquinoline-Derived Diene Esters and Quinolin-2(1H)-ylidene-Substituted 1,5-Diones from Enynones and (Iso) Quinoline N-Oxides. Organic Letters.
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